molecular formula C9H9BrO3S B1648987 5-(5-Bromo-2-thienyl)-5-oxovaleric acid

5-(5-Bromo-2-thienyl)-5-oxovaleric acid

Cat. No.: B1648987
M. Wt: 277.14 g/mol
InChI Key: KTXHOVYQNKWDPM-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-thienyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C9H9BrO3S and its molecular weight is 277.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C9H9BrO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

KTXHOVYQNKWDPM-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)C(=O)CCCC(=O)O

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid and Analogous Structures

Strategies for the Formation of the Thiophene-Keto-Valeric Acid Framework

The most direct approaches to the 5-(5-Bromo-2-thienyl)-5-oxovaleric acid framework involve the formation of the carbon-carbon bond between the thiophene (B33073) ring and the valeric acid chain. Friedel-Crafts acylation is the principal reaction employed for this purpose.

Regioselective Functionalization of Thiophene Precursors

The Friedel-Crafts acylation of thiophene is a well-established electrophilic aromatic substitution that demonstrates high regioselectivity. organic-chemistry.org When an unsubstituted thiophene is acylated, the electrophile preferentially attacks the C2 or C5 positions. This preference is explained by the greater stability of the cationic intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to the intermediate from attack at the 3-position, which has only two. echemi.com

For the synthesis of the target molecule, the starting material is 2-bromothiophene (B119243). The bromine atom is a deactivating, ortho-para directing group. However, in the context of thiophene's inherent reactivity, acylation still occurs predominantly at the vacant C5 position, which is the most activated position on the ring. This leads to the desired 2,5-disubstituted thiophene product. The reaction of 2-bromothiophene with an appropriate acylating agent, such as succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), directly yields 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, a close analog and direct precursor to the target valeric acid. sigmaaldrich.comsigmaaldrich.com

Approaches for the Construction of the γ-Keto Carboxylic Acid Chain

The construction of the γ-keto carboxylic acid portion of the molecule is most efficiently achieved simultaneously with its attachment to the thiophene ring. The use of cyclic anhydrides in Friedel-Crafts reactions is a classic and effective method for this transformation. organic-chemistry.org

Specifically, reacting 2-bromothiophene with succinic anhydride introduces a four-carbon chain, resulting in the formation of a γ-keto carboxylic acid, namely 4-(5-bromo-2-thienyl)-4-oxobutanoic acid. nih.govstackexchange.com The mechanism involves the opening of the anhydride ring by the Lewis acid to generate an acylium ion electrophile. The thiophene ring then attacks this electrophile, and subsequent hydrolysis during workup yields the final keto-acid. stackexchange.com Similarly, using glutaric anhydride would directly install the five-carbon chain required for this compound.

Alternative methods for generating γ-keto acids exist, such as the reaction of aldehydes with ω-alkenoic acid derivatives, but the Friedel-Crafts approach with cyclic anhydrides is the most convergent for this specific structural framework. nih.gov

Integrated One-Pot Synthetic Routes to the Core Structure

The Friedel-Crafts acylation of a thiophene precursor with a cyclic anhydride represents an inherently efficient one-pot synthesis of the thiophene-keto-valeric acid core. nih.gov In a single reaction vessel, the thiophene substrate, the anhydride, and a Lewis acid catalyst are combined in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene). The reaction proceeds to form the C-C bond and open the anhydride ring, directly yielding the desired product after a simple aqueous workup.

Precursor-Based Synthesis and Convergent Approaches

Convergent strategies involve the synthesis of key fragments of the target molecule separately, followed by their coupling in a later stage. These methods offer flexibility and are particularly useful for creating libraries of analogous structures.

Utilization of Brominated Thiophene Building Blocks (e.g., 5-Bromo-2-thienylboronic Acid in Cross-Coupling Strategies)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.gov This approach utilizes a brominated thiophene derivative as one coupling partner and a suitable organoboron compound as the other.

In this context, 5-Bromo-2-thienylboronic acid is a versatile and commercially available building block. While it is more commonly used to couple an aryl group to the thiophene ring, a convergent synthesis of the target molecule could involve coupling a pre-formed keto-valeric acid derivative. For instance, a protected form of 5-halovaleric acid could be converted into a boronic ester and then coupled with 2,5-dibromothiophene (B18171) under Suzuki conditions. This would be followed by deprotection and oxidation to furnish the final keto-acid. More advanced carbonylative Suzuki couplings can even introduce a carbonyl group directly during the coupling process between an aryl bromide and a boronic acid derivative under a carbon monoxide atmosphere. nih.gov

Table 1: Selected Suzuki-Miyaura Cross-Coupling Reactions with Thienylboronic Acids

Aryl Halide Boronic Acid/Ester Catalyst Base Product Type Reference
4-Bromoanisole (5-Formylthiophen-2-yl)boronic acid XPhos Precatalyst K₃PO₄ Thienyl-Aryl ntnu.no
2-Bromo-5-(bromomethyl)thiophene Aryl boronic acids Pd(PPh₃)₄ K₃PO₄ 2-(Bromomethyl)-5-aryl-thiophene nih.gov
p-Bromoacetophenone Thienyl DABO boronate Pd(OAc)₂/SPhos None Aryl-Thienyl Ketone nih.gov
2,2'-Dibromo-5,5'-bithiophene Phenylboronic acid Pd(PPh₃)₄ Ba(OH)₂ Aryl-Thiophene researchgate.net

Derivatization from Keto-Carboxylic Acid Substructures via Electrophilic or Nucleophilic Acylation

An alternative convergent strategy begins with a pre-formed keto-carboxylic acid chain, which is then used to acylate the brominated thiophene ring. This is the reverse of the strategy described in section 2.1.

Table 2: Acylation Methods for Thiophene and Related Aromatics

Aromatic Substrate Acylating Agent Catalyst/Conditions Product Reference
Thiophene Succinyl chloride EtAlCl₂ 1,4-Bis(2-thienyl)butane-1,4-dione asianpubs.org
Benzothiophene Acetic acid/TFAA H₃PO₄ 2- and 3-Acetylbenzothiophene nih.gov
Thiophene Acetic anhydride Zinc Halide 2-Acetylthiophene google.com
Toluene Acetic anhydride Triphenyltin grafted on SBA-15 4-Methylacetophenone sigmaaldrich.com

Catalytic and Sustainable Synthetic Innovations

The development of novel synthetic routes for heterocyclic compounds like this compound is increasingly driven by the principles of green and sustainable chemistry. Modern catalysis offers powerful tools to construct and functionalize the core thiophene ring system and introduce key functionalities like the ketone group, while minimizing waste and improving efficiency. Innovations in metal-catalyzed reactions, the application of photoredox catalysis, and the adoption of advanced reaction technologies like flow chemistry are at the forefront of this evolution.

Metal-catalyzed reactions are pivotal for the atom-economical synthesis of thiophene derivatives. nih.gov These methods often proceed under mild conditions and offer high regioselectivity, which is crucial for constructing complex molecules.

A significant advancement in thiophene ring assembly is the palladium-catalyzed cycloisomerization of functionalized alkynes. nih.gov Research has demonstrated that (Z)-2-en-4-yne-1-thiols can be efficiently converted into substituted thiophenes. acs.org This transformation is typically catalyzed by a simple system of palladium(II) iodide (PdI₂) in conjunction with potassium iodide (KI). The reaction proceeds smoothly in solvents like N,N-dimethylacetamide (DMA) or even under solvent-free conditions, with yields ranging from good to excellent. nih.govacs.org The iodide counterion has been shown to be crucial for achieving faster reaction rates and higher yields compared to other halides. acs.org

Substrate (R¹, R²)ConditionsProductYield (%)Reference
R¹=Ph, R²=HPdI₂ (1 mol%), KI (2 mol%), 25°C, no solvent2-Benzylthiophene94 acs.org
R¹=n-Hex, R²=HPdI₂ (1 mol%), KI (2 mol%), 25°C, no solvent2-Heptylthiophene90 acs.org
R¹=Ph, R²=PhPdI₂ (1 mol%), KI (2 mol%), 100°C, DMA2-Benzyl-5-phenylthiophene75 acs.org
R¹=p-MeOC₆H₄, R²=HPdI₂ (1 mol%), KI (2 mol%), 60°C, no solvent2-(4-Methoxybenzyl)thiophene85 acs.org

Beyond ring formation, metal catalysis is also instrumental for the direct functionalization of pre-existing thiophene rings. The palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful technique for the vicinal difunctionalization of thiophenes. nih.gov This method allows for the site-selective and regioselective installation of two different functional groups at the C4 and C5 positions. The reaction's success is enabled by the use of specific arsine ligands and a unique amide-based norbornene, demonstrating tolerance for various functional groups and providing a direct route to complex polysubstituted thiophenes that are otherwise difficult to prepare. nih.gov

Visible-light photoredox catalysis has become a powerful strategy in modern organic synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions. dlut.edu.cn This approach is particularly relevant for the formation of C-C and C-S bonds, which are essential in synthesizing structures analogous to this compound.

A notable application is the synthesis of β-thiolated ketones through a multicatalytic system that combines photoredox catalysis with N-heterocyclic carbene (NHC) catalysis. researchgate.net This method enables the three-component coupling of aldehydes, alkenes, and disulfides to forge C-S and C-C bonds simultaneously. researchgate.netconsensus.app In this process, the NHC catalyst reacts with an aldehyde to form an acyl azolium intermediate. This intermediate is then reduced by the excited photoredox catalyst to generate a ketyl radical. This radical can then couple with other radical species generated in the catalytic cycle to form the desired β-thiolated ketone product. researchgate.net The reaction proceeds under mild conditions and exhibits broad functional group tolerance. researchgate.netconsensus.app

AldehydeAlkeneDisulfideYield (%)Reference
4-MeO-C₆H₄CHOStyreneDiphenyl disulfide86 researchgate.net
4-Cl-C₆H₄CHO4-MethylstyreneDibenzyl disulfide75 researchgate.net
2-NaphthaldehydeStyreneDiphenyl disulfide81 researchgate.net
Cyclohexanecarboxaldehyde4-ChlorostyreneDiphenyl disulfide68 researchgate.net

Furthermore, photoexcited aryl ketones themselves can act as catalysts. For instance, certain thioxanthone derivatives can serve as excited-state reductants, establishing an oxidative quenching cycle for radical aromatic substitution, which has been applied to the direct C-H acyloxylation of arenes. nih.gov This highlights the potential of photoredox catalysis in directly forming ketone-related functionalities on aromatic systems.

The pursuit of sustainability in chemical synthesis has spurred the exploration of greener reaction media and more efficient process technologies. For thiophene synthesis, alternatives to traditional volatile organic solvents include ionic liquids and deep eutectic solvents. rsc.org For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to produce thiophenes can be performed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), which allows for the potential recycling of the catalyst. nih.gov

Flow chemistry, which involves conducting reactions in a continuously flowing stream through a reactor, represents a paradigm shift from traditional batch processing. sci-hub.se This technology offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, higher reproducibility, and simplified scalability. sci-hub.seresearchgate.net For the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates, flow chemistry has demonstrated marked improvements in yield and productivity. In one case study, a photochemical reaction that gave only a 21% yield in a batch setup was improved to a 65% yield with a productivity of 417 mg/h under continuous-flow conditions. mdpi.com The precise control over parameters like residence time, temperature, and light irradiation in photochemical flow reactors makes this an especially attractive method for syntheses involving photoredox catalysis. researchgate.netmdpi.com

FeatureBatch ChemistryFlow ChemistryReference
Safety Higher risk with exothermic or hazardous reactionsInherently safer due to small reactor volume and better control sci-hub.seresearchgate.net
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio sci-hub.se
Scalability Challenging, often requires re-optimizationSimpler, by running the system for a longer duration researchgate.net
Reproducibility Can be variable between scalesHigh, due to precise process control sci-hub.se
Example Yield Photocyclization: 21%Photocyclization: 65% mdpi.com

The integration of sustainable catalysts, alternative solvents, and flow technology provides a powerful platform for developing advanced and environmentally responsible synthetic routes to this compound and related structures.

Elucidation of Chemical Transformations and Directed Derivative Synthesis of 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid

Reactivity Profiles Involving the Thiophene-Bound Bromine Moiety

The bromine atom at the C-5 position of the thiophene (B33073) ring is a key handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of an aryl halide on an electron-rich heterocyclic system.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the thiophene core of 5-(5-bromo-2-thienyl)-5-oxovaleric acid. The bromine atom serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and various organoboron compounds, typically aryl or vinyl boronic acids. nih.govwikipedia.org This reaction is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the bromothiophene to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com For this compound, this allows for the direct attachment of various aryl, heteroaryl, or alkenyl substituents at the C-5 position. nih.gov

The Sonogashira coupling provides a reliable method for forming a C(sp²)-C(sp) bond by coupling the bromothiophene with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. libretexts.orgorganic-chemistry.org The Sonogashira reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. libretexts.org The reaction with this compound would yield 5-(5-alkynyl-2-thienyl)-5-oxovaleric acid derivatives.

The Heck reaction involves the coupling of the bromothiophene with an alkene to form a new C-C bond at the less substituted carbon of the alkene, typically yielding a substituted vinylthiophene. While classic Heck reactions have been widely studied, modern variations such as the oxidative Heck reaction have expanded the scope to include organometallic reagents like organoboranes. researchgate.net The reaction of this compound with various alkenes would introduce vinyl-type substituents at the thiophene C-5 position. mdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolventExpected Product
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane5-(5-Aryl-2-thienyl)-5-oxovaleric acid
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF5-(5-Alkynyl-2-thienyl)-5-oxovaleric acid
Heck Alkene (CH₂=CHR')Pd(OAc)₂ / P(o-tol)₃Et₃NDMF, Acetonitrile5-(5-Vinyl-2-thienyl)-5-oxovaleric acid

Direct nucleophilic aromatic substitution (SₙAr) on the thiophene ring is generally challenging due to the electron-rich nature of the heterocycle. nih.gov However, the presence of the electron-withdrawing keto-acid moiety at the C-2 position can activate the ring towards nucleophilic attack, particularly at the C-5 position. nih.govlibretexts.org The SₙAr mechanism typically proceeds through a stepwise addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Strong nucleophiles like alkoxides or amines could potentially displace the bromide ion, especially under forcing conditions or with appropriate activation. nih.gov

Halogen exchange reactions offer another route to modify the thiophene ring. A common example is the conversion of a bromo-substituent to an iodo-substituent, which can be more reactive in certain cross-coupling reactions. This can often be achieved through treatment with an iodide salt in the presence of a copper catalyst (Ullmann-type reaction) or via a lithium-halogen exchange followed by quenching with an iodine source. Lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, is a powerful method for generating a lithiated thiophene intermediate. acs.orgjcu.edu.au This intermediate can then be trapped with various electrophiles, not just halogens, to introduce a wide range of functional groups.

Transformations at the Ketone Functional Group

The ketone carbonyl group is a versatile site for reduction, oxidation, and carbon-carbon bond formation through enolate chemistry.

The ketone of this compound can be reduced to a secondary alcohol, creating a chiral center. Stereoselective reductions can be achieved using various reagents to favor the formation of one enantiomer or diastereomer over the other. Chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, are commonly employed. Alternatively, substrate-controlled reductions can be influenced by the existing structural features of the molecule. A simpler, non-chiral reduction can be performed using reagents like sodium borohydride (B1222165) (NaBH₄) to yield the racemic alcohol. More powerful methods for achieving high stereoselectivity in the reduction of cyclic ketones to the most thermodynamically stable alcohols involve using lithium dispersion with hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org

Conversely, the corresponding secondary alcohol can be oxidized back to the ketone using a variety of standard oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. These methods are generally mild and high-yielding.

The ketone possesses acidic protons on the adjacent methylene (B1212753) group (the α-carbon) of the valeric acid chain. These protons can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.com The formation of this enolate opens pathways for various condensation reactions . uitm.edu.my

For instance, in a directed aldol reaction , the enolate can be formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to prevent self-condensation. This enolate can then react with an aldehyde or another ketone to form a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone. youtube.com Similarly, the enolate can participate in Claisen-type condensations with esters or undergo alkylation with alkyl halides, providing a powerful method for extending the carbon chain and introducing new functional groups alpha to the carbonyl. masterorganicchemistry.com

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid is a robust functional group that can be readily converted into several important derivatives through nucleophilic acyl substitution. libretexts.orgkhanacademy.org

Esterification : The most common reaction is the conversion to an ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.orglibretexts.org All steps in this reaction are reversible. libretexts.org

Amide Formation : Direct reaction with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive salt. khanacademy.orglibretexts.org Therefore, the carboxylic acid must first be activated. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which converts the hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. khanacademy.org

Acid Chloride Formation : The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.org In the reaction with thionyl chloride, the hydroxyl group is transformed into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard esterification, amidation, and anhydride formation reactions are fundamental to this synthetic diversification.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, involving the reaction of the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method facilitates the reaction with a wide variety of alcohols, including primary, secondary, and specialty alcohols, to yield the corresponding esters. The progress of these reactions is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Amidation: The synthesis of amides from this compound proceeds through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) provide a milder and often more efficient route to a broad range of amides, minimizing side reactions.

Anhydride Formation: Symmetric or mixed anhydrides of this compound can also be prepared. The reaction of the carboxylic acid with a dehydrating agent like acetic anhydride can lead to the formation of the corresponding symmetric anhydride. Mixed anhydrides are typically formed by reacting the carboxylic acid with an acyl halide or another anhydride in the presence of a base. These anhydrides serve as activated intermediates for further functionalization, particularly in acylation reactions.

TransformationReagents and ConditionsProduct Class
Esterification R-OH, H₂SO₄ (cat.), heatEsters
R-OH, DCC, DMAP (cat.), CH₂Cl₂Esters
Amidation 1. SOCl₂ or (COCl)₂ 2. R¹R²NHAmides
R¹R²NH, HATU, DIPEA, DMFAmides
Anhydride Formation Acetic Anhydride, heatSymmetric Anhydride
Acyl Halide, BaseMixed Anhydride

Intramolecular Cyclization Reactions for Scaffold Diversification

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Formation of Lactones or Other Cyclic Structures from the Valeric Acid Chain

Intramolecular cyclization involving the carboxylic acid and the ketone can lead to the formation of lactones. Reduction of the ketone to a secondary alcohol would yield a γ-hydroxy acid. This intermediate can then undergo intramolecular esterification (lactonization) under acidic or dehydrating conditions to form a γ-lactone. The choice of reducing agent would be critical to selectively reduce the ketone in the presence of the carboxylic acid.

Alternatively, the enolate of the ketone could potentially react with the carboxylic acid functionality, or an activated form of it, to form new cyclic structures, although this is generally less common than lactonization of the corresponding hydroxy acid.

Cyclocondensation Reactions Involving the Thiophene Ring and Keto/Acid Functionalities

The thiophene ring, along with the keto and acid functionalities, can participate in cyclocondensation reactions to build more complex, fused heterocyclic systems. For instance, under certain conditions, the ketone or a derivative thereof could react with an adjacent position on the thiophene ring, particularly if the ring is activated.

More synthetically viable are reactions that involve introducing another reactive group that can bridge the existing functionalities. For example, conversion of the carboxylic acid to an amide, followed by reaction with a suitable reagent, could lead to cyclization onto the thiophene ring. Another strategy would be to utilize the bromine atom on the thiophene ring for a cross-coupling reaction to introduce a group that can then participate in a cyclization with the valeric acid side chain. For example, a Suzuki or Stille coupling could introduce an ortho-aminoaryl group, which could then react with the carboxylic acid to form a fused quinazolinone or similar heterocyclic system.

Cyclization StrategyKey Intermediate/ReactionResulting Scaffold
Lactonization Reduction of ketone to alcohol, then intramolecular esterification.γ-Lactone fused to a thiophene ring
Cyclocondensation Introduction of a reactive group via cross-coupling, followed by intramolecular reaction with the side chain.Fused heterocyclic systems (e.g., thieno-quinazolines)

Advanced Spectroscopic and Structural Characterization of 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for determining the connectivity and electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 5-(5-bromo-2-thienyl)-5-oxovaleric acid, the protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region due to coupling with each other. The aliphatic protons of the valeric acid chain will appear as multiplets in the upfield region.

ProtonsMultiplicityChemical Shift (δ) ppm
Thiophene-Hd7.55
Thiophene-Hd7.18
-CH₂- (adjacent to ketone)t3.01
-CH₂- (adjacent to COOH)t2.42
-CH₂- (central)m2.01
-COOHs (broad)12.05

This table presents representative data; actual values may vary based on solvent and experimental conditions.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbons of the ketone and carboxylic acid are expected to be the most downfield signals. The sp²-hybridized carbons of the brominated thiophene ring will appear in the aromatic region, while the sp³-hybridized carbons of the aliphatic chain will be found in the upfield region.

Carbon AtomExpected Chemical Shift (δ) ppm
C=O (Ketone)190-200
C=O (Carboxylic Acid)175-185
C (Thiophene, adjacent to S, C=O)140-150
C (Thiophene, adjacent to C-Br)130-140
C (Thiophene, CH)125-135
C (Thiophene, C-Br)115-125
-CH₂- (adjacent to ketone)35-45
-CH₂- (adjacent to COOH)30-40
-CH₂- (central)20-30

This table presents predicted chemical shift ranges based on typical values for these functional groups.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aliphatic chain and between the two protons on the thiophene ring.

Expected COSY Correlations
Proton 1 Correlates with Proton 2
-CH₂- (adjacent to ketone)-CH₂- (central)
-CH₂- (central)-CH₂- (adjacent to COOH)
Thiophene-HThiophene-H

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is a definitive way to assign the chemical shifts of protonated carbons.

Expected HSQC Correlations
Proton Signal (δ ppm) Correlates with Carbon Signal (δ ppm)
7.55~130-140
7.18~125-135
3.01~35-45
2.42~30-40
2.01~20-30

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would confirm the link between the valeric acid chain and the thiophene ring.

The analysis of heteronuclear coupling constants (J-coupling) between carbon and hydrogen provides further structural detail. The magnitude of one-bond ¹³C-¹H coupling constants (¹JCH) is related to the hybridization of the carbon atom, with sp² carbons showing larger values (typically 160-180 Hz) than sp³ carbons (typically 125-150 Hz). Long-range couplings (²JCH and ³JCH) observed in HMBC spectra are crucial for piecing together the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Ion and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The molecular formula of this compound is C₉H₉BrO₃S. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The fragmentation pattern in the mass spectrum gives insight into the molecule's structure.

m/zPossible FragmentSignificance
276/278[C₉H₉BrO₃S]⁺Molecular Ion (M⁺)
259/261[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
231/233[M - COOH]⁺Loss of carboxyl group
189/191[C₅H₂BrOS]⁺Acylium ion from cleavage of the bond alpha to the ketone
161/163[C₄H₂BrS]⁺Bromothienyl cation

This table presents predicted fragmentation patterns based on common fragmentation pathways for ketones and carboxylic acids.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for analyzing the thiophene ring and C-C bond vibrations.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)WeakStretching
C-H (Thiophene)~3100~3100Stretching
C-H (Aliphatic)2960-28502960-2850Stretching
C=O (Ketone)~1680~1680Stretching
C=O (Carboxylic Acid)~1710~1710Stretching
C=C (Thiophene Ring)1500-1400Strong, ~1400-1500Stretching
C-O (Carboxylic Acid)1320-1210ModerateStretching
C-S (Thiophene Ring)850-650ModerateStretching
C-Br600-500StrongStretching

This table presents expected vibrational frequencies based on standard functional group correlation tables and data for thiophene derivatives. iosrjournals.orgrsc.orgmdpi.comjchps.com

X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis (If Crystalline Forms are Available)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been deposited in publicly available crystallographic databases.

Computational Chemistry and Theoretical Investigations of 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic nature of a molecule. For 5-(5-Bromo-2-thienyl)-5-oxovaleric acid, these calculations could predict its molecular geometry, orbital energies (HOMO and LUMO), and electron density distribution.

Such studies would reveal the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's kinetic stability and reactivity. The calculated HOMO-LUMO gap is a key parameter for predicting chemical reactivity and the electronic absorption properties of the molecule. Maps of the electrostatic potential would indicate the electron-rich and electron-poor regions, highlighting potential sites for nucleophilic and electrophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

The flexible valeric acid side chain of this compound allows for multiple conformations. Molecular modeling and dynamics simulations are the ideal tools to explore this conformational landscape. By simulating the molecule's movement over time, researchers can identify low-energy conformers and understand the energetic barriers between them.

These simulations can also provide critical information about intermolecular interactions. For instance, in a condensed phase, these simulations could predict how molecules of this compound might interact with each other or with solvent molecules through hydrogen bonding (via the carboxylic acid group) or other non-covalent interactions. This understanding is crucial for predicting physical properties like melting point, boiling point, and solubility.

Mechanistic Insights into Chemical Transformations through Computational Reaction Pathway Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate the pathways of various potential transformations. For example, the reactivity of the bromine atom in nucleophilic substitution reactions or the involvement of the ketone and carboxylic acid groups in condensation or cyclization reactions could be explored.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics.

Prediction and Validation of Spectroscopic Parameters via Theoretical Methods

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, computational methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from IR and Raman spectra can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, theoretical predictions of NMR chemical shifts can help in the assignment of signals in ¹H and ¹³C NMR spectra, providing a powerful tool for structural elucidation.

Utility of 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 5-(5-Bromo-2-thienyl)-5-oxovaleric acid makes it an ideal starting point for the construction of complex, fused heterocyclic systems. The presence of both a ketone and a carboxylic acid allows for a range of intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. nih.gov These reactions are crucial in synthetic organic chemistry for building molecular complexity in a controlled and efficient manner. nih.gov

One significant application lies in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govrsc.org These scaffolds are of considerable interest due to their structural similarity to purines, which are fundamental components of nucleic acids. ijacskros.com The general synthetic strategy involves the conversion of the keto-acid to a 2-aminothiophene derivative, which can then be cyclized to form the thienopyrimidine core. nih.gov For instance, the valeric acid side chain can be manipulated to introduce the necessary amine functionality, which then undergoes condensation with a suitable one-carbon unit to construct the pyrimidine (B1678525) ring. mdpi.com The bromo-substituent on the thiophene (B33073) ring can be retained or further functionalized in later synthetic steps, adding another layer of complexity and potential for diversification. rsc.org

Furthermore, the valeric acid portion of the molecule can participate in cascade cyclization reactions, leading to the formation of intricate polycyclic frameworks. rsc.org Acid-promoted intramolecular cyclizations, for example, can be employed to generate fused ring systems where the thiophene ring is annulated with other carbocyclic or heterocyclic moieties. academie-sciences.fr The resulting complex scaffolds are often difficult to access through other synthetic routes and can serve as unique skeletons for further chemical exploration.

Building Block in Medicinal Chemistry Research for the Elaboration of Drug Candidates (Focusing on Synthetic Methodologies)

In the realm of medicinal chemistry, this compound and its derivatives are valuable building blocks for the synthesis of potential therapeutic agents. ijacskros.comnih.gov The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and its incorporation into new molecular entities is a common strategy in drug discovery. scielo.br The bromo-substituent is particularly important as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. researchgate.netrsc.orgnih.gov These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon bonds and the assembly of complex molecular architectures from simpler precursors. nih.gov

For example, the bromine atom on the thiophene ring can be readily displaced with a variety of aryl or heteroaryl boronic acids (in Suzuki coupling) or organostannanes (in Stille coupling) to introduce diverse substituents. rsc.orgresearchgate.netrsc.orgrsc.org This modular approach allows for the rapid generation of libraries of compounds with different substitution patterns, which can then be screened for biological activity. This strategy is frequently employed in hit-to-lead and lead optimization phases of drug discovery to improve potency, selectivity, and pharmacokinetic properties.

Thieno[2,3-d]pyrimidine-based compounds, which can be synthesized from this compound, have shown a wide range of biological activities, including acting as antagonists for the serotonin (B10506) 5-HT2A receptor. mdpi.comrsc.orgnih.gov Dysregulation of the 5-HT2A receptor is implicated in various neurological and psychiatric disorders, making it an important drug target. The synthesis of such antagonists often involves the initial construction of the thienopyrimidine core, followed by the introduction of specific pharmacophoric elements through reactions like the Suzuki coupling at the bromo-position. nih.govuminho.ptsciengine.com

Potential Applications in Materials Science and Polymer Chemistry as a Monomer or Ligand

The unique combination of a rigid, electron-rich thiophene ring and a flexible carboxylic acid-containing side chain makes this compound an attractive candidate for applications in materials science and polymer chemistry. orientjchem.org The thiophene moiety is a key component in many conjugated polymers, which are of great interest for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

The bromo-substituent on the thiophene ring allows for its use as a monomer in polymerization reactions, particularly through palladium-catalyzed cross-coupling methods like Stille and Suzuki polycondensation. mdpi.com These methods enable the controlled synthesis of well-defined conjugated polymers with alternating donor-acceptor units, which is a common strategy for tuning the electronic and optical properties of the resulting materials. nih.gov The valeric acid side chain can be further modified to enhance the solubility and processability of the polymers, which is a critical factor for their incorporation into electronic devices.

Below is a table summarizing the potential applications of this compound in various scientific fields.

FieldApplicationKey Functional Groups Involved
Organic Synthesis Precursor to complex fused heterocyclesKetone, Carboxylic Acid, Bromo-thiophene
Medicinal Chemistry Building block for drug candidates (e.g., 5-HT2A antagonists)Bromo-thiophene (for cross-coupling), Carboxylic Acid (for amide coupling)
Materials Science Monomer for conjugated polymersBromo-thiophene (for polymerization)
Materials Science Ligand for Metal-Organic Frameworks (MOFs)Carboxylic Acid (for metal coordination)

Future Directions and Emerging Research Avenues for 5 5 Bromo 2 Thienyl 5 Oxovaleric Acid Research

Development of More Atom-Economical and Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for modern organic synthesis. numberanalytics.comnumberanalytics.com Future research on 5-(5-Bromo-2-thienyl)-5-oxovaleric acid should prioritize the development of synthetic routes that are both efficient and environmentally benign. africanjournalofbiomedicalresearch.com

Current synthetic approaches can be improved by focusing on atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. jocpr.com One promising area is the use of catalytic C-H activation. nih.gov This technique could allow for the direct functionalization of the thiophene (B33073) ring, bypassing the need for harsher, less efficient halogenation steps. acs.orgnih.govmdpi.com Palladium-catalyzed reactions, for instance, have shown great promise in activating C-H bonds on thiophene rings, which could lead to more direct and less wasteful syntheses. rsc.org

Furthermore, embracing sustainable practices such as the use of green solvents like water or ionic liquids, and energy-efficient methods like microwave-assisted synthesis, can significantly reduce the environmental impact of producing this compound. numberanalytics.comnumberanalytics.comrasayanjournal.co.in Biocatalysis, which employs enzymes to carry out chemical transformations, offers another avenue for highly selective and efficient synthesis under mild conditions. numberanalytics.com

Synthetic Strategy Traditional Approach Proposed Sustainable Approach
Key Transformation Friedel-Crafts acylation followed by bromination.Direct C-H functionalization/acylation. nih.gov
Reagents Stoichiometric Lewis acids, brominating agents.Catalytic systems (e.g., Palladium), renewable reagents. rsc.org
Solvents Often uses volatile and hazardous organic solvents.Green solvents such as water, ionic liquids, or deep eutectic solvents. numberanalytics.com
Energy Input Conventional heating methods.Microwave irradiation or ultrasound-assisted synthesis. rasayanjournal.co.innih.gov
Byproducts Significant generation of waste salts and halogenated compounds.Reduced waste streams, with water often being the only byproduct. nih.gov

Exploration of Novel Chemical Transformations and Unprecedented Reaction Pathways

The unique combination of functional groups in this compound—a reactive bromine atom, a ketone, and a carboxylic acid—presents a rich landscape for chemical exploration. researchgate.net The bromine on the thiophene ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. jcu.edu.au These reactions would enable the introduction of a wide array of new substituents, creating a diverse library of derivatives for further study.

The γ-keto acid moiety also offers numerous possibilities. google.com It can undergo stereoselective reductions to form trisubstituted γ-lactones, which are valuable structural motifs in many natural products. acs.org Additionally, the keto and acid groups can participate in cyclization reactions to form novel heterocyclic systems. researchgate.net Exploring reactions with various nucleophiles and electrophiles could lead to the discovery of unprecedented chemical transformations and the synthesis of complex molecular architectures. orgsyn.orgrsc.org

Integration with Advanced Analytical Techniques and Automated Synthesis Platforms

To accelerate the pace of discovery, future research on this compound should leverage the power of modern automation and analytical tools. High-throughput screening (HTS) or high-throughput experimentation (HTE) can be employed to rapidly test a multitude of reaction conditions, catalysts, and substrates in parallel. nih.govdiscoveracs.orgsigmaaldrich.com This approach, which uses miniaturized reaction formats in well plates, can dramatically reduce the time needed to discover new reactions and optimize existing ones. researchgate.netchemrxiv.org

Automated synthesis platforms, often referred to as "chemputers" or laboratory robots, can perform complex, multi-step syntheses with high precision and reproducibility, freeing up researchers for more creative and analytical tasks. sigmaaldrich.comresearchgate.netresearchgate.netmit.eduwikipedia.org These systems can be integrated with online analytical techniques like NMR or mass spectrometry to monitor reactions in real-time, providing valuable data to guide the optimization process on the fly. researchgate.net Software tools are also being developed to help design and analyze these data-rich experiments, making HTE more accessible to a broader range of chemistry labs. researchgate.netchemrxiv.org

Systematic Investigation of Structure-Reactivity Relationships through Targeted Modifications

A fundamental understanding of how the structure of this compound influences its chemical reactivity is essential for designing new molecules with tailored properties. Future work should involve a systematic investigation of its structure-reactivity relationships. elsevierpure.comresearchgate.net

This can be achieved by synthesizing a series of analogues with targeted modifications. For example, the position of the bromine atom on the thiophene ring could be moved from the 5-position to the 3- or 4-positions to study the resulting changes in reactivity. scispace.com The length and branching of the valeric acid chain could also be altered. By studying how these structural changes affect the molecule's electronic properties and its behavior in various reactions, researchers can develop predictive models. nih.gov This knowledge is critical for rationally designing derivatives with specific functionalities, for instance, in the development of new materials or biologically active compounds. nih.govfemaflavor.org

Q & A

Q. What are the established synthetic pathways for 5-(5-Bromo-2-thienyl)-5-oxovaleric acid?

The compound is synthesized via microwave-assisted cyclization of 5-bromo-2-thienyl chalcones with phenyl hydrazine hydrate in the presence of a fly ash:H₂SO₄ catalyst. This method emphasizes green chemistry principles and yields pyrazoline derivatives, which can be further hydrolyzed to obtain the target compound . Alternative routes include ester hydrolysis of structurally similar precursors, such as 5-(5-methyl-2-thienyl)-5-oxovaleric acid derivatives, under acidic or basic conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the thienyl moiety and oxovaleric acid backbone by analyzing proton environments and carbon shifts.
  • IR Spectroscopy : Compare observed carbonyl (C=O) and thiophene ring vibrations (C-S, C-Br) with reference data from databases like NIST Chemistry WebBook .
  • Mass Spectrometry : Validate molecular weight (C₉H₉BrO₃S) and fragmentation patterns .

Q. What are the primary research applications of this compound?

It serves as an intermediate in synthesizing bioactive molecules, such as antimicrobial pyrazolines and pharmaceutical derivatives (e.g., anticoagulants like apixaban analogs) . Its thienyl group enables cross-coupling reactions for functionalizing heterocyclic scaffolds .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural confirmation?

Discrepancies in NMR or IR spectra may arise from impurities or tautomerism. Strategies include:

  • Purity Assessment : Use HPLC (≥98% purity criteria, as in ) or recrystallization.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
  • X-ray Crystallography : Definitive structural elucidation for crystalline derivatives .
  • Database Cross-Validation : Compare IR peaks with NIST Standard Reference Data .

Q. What experimental design optimizes regioselective functionalization of the thienyl ring?

To achieve regioselective substitution:

  • Directing Groups : Introduce temporary groups (e.g., boronic acids ) to steer electrophilic substitution.
  • Catalytic Systems : Use Pd-mediated cross-coupling (Suzuki, Stille) for C-Br bond activation .
  • Solvent/Reagent Control : Polar aprotic solvents (DMF, DMSO) enhance reactivity at the 5-position .

Q. How to design a stability study for this compound under varying storage conditions?

  • Thermal Stability : Monitor decomposition via TGA/DSC at 25–150°C.
  • Light Sensitivity : Store samples in amber vials and assess degradation by UV-Vis spectroscopy.
  • Moisture Resistance : Conduct Karl Fischer titration after exposure to controlled humidity .

Q. What methodologies validate the compound’s role in antimicrobial activity studies?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria and fungi using broth microdilution .
  • Time-Kill Kinetics : Evaluate bactericidal/fungicidal effects over 24 hours.
  • Synergy Studies : Combine with commercial antibiotics (e.g., ampicillin) to assess potentiation .

Q. How to mitigate hazards during large-scale synthesis?

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid skin contact, as per H313/H333 hazard codes .
  • Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal.
  • Process Optimization : Scale reactions under inert atmospheres to prevent bromine liberation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.